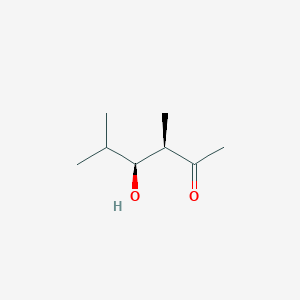
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one, also known as L-erythrulose, is a ketose sugar that is commonly found in nature. It is widely used in the food and cosmetic industries as a natural tanning agent and a skin moisturizer, respectively. L-erythrulose is also used in scientific research for its potential therapeutic applications, particularly in the field of diabetes.
Mécanisme D'action
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee exerts its therapeutic effects through various mechanisms, including the activation of the insulin signaling pathway, the inhibition of inflammatory signaling pathways, and the regulation of glucose metabolism. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to increase the expression of genes involved in insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been shown to have various biochemical and physiological effects, including the regulation of glucose metabolism, the improvement of insulin sensitivity, and the inhibition of inflammatory signaling pathways. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant properties, which may further contribute to its therapeutic potential in diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its natural origin, its low toxicity, and its potential therapeutic effects in diabetes. The limitations of using (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee in lab experiments include its limited solubility in water and its potential variability in purity and composition.
Orientations Futures
Future studies on (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should focus on its potential therapeutic effects in human subjects with diabetes. Further studies are also needed to elucidate the mechanisms underlying the therapeutic effects of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee, as well as its potential side effects and interactions with other medications. Additionally, studies on the synthesis and purification of (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee should be conducted to improve its purity and consistency.
Méthodes De Synthèse
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can be synthesized through various methods, including enzymatic conversion, chemical synthesis, and microbial fermentation. Enzymatic conversion involves the use of enzymes, such as aldolases, to catalyze the conversion of dihydroxyacetone phosphate to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Chemical synthesis involves the use of chemical reagents to convert dihydroxyacetone to (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee. Microbial fermentation involves the use of microorganisms, such as bacteria and yeast, to produce (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee through metabolic pathways.
Applications De Recherche Scientifique
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has been studied extensively for its potential therapeutic effects, particularly in the treatment of diabetes. Studies have shown that (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee can improve insulin sensitivity and glucose metabolism in animal models of diabetes. (3R,4S)-4-hydroxy-3,5-dimethylhexan-2-onee has also been shown to have antioxidant and anti-inflammatory properties, which may further contribute to its therapeutic potential in diabetes.
Propriétés
Numéro CAS |
167937-69-1 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(3R,4S)-4-hydroxy-3,5-dimethylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5(2)8(10)6(3)7(4)9/h5-6,8,10H,1-4H3/t6-,8-/m0/s1 |
Clé InChI |
BNHMGUBZKOAJCU-XPUUQOCRSA-N |
SMILES isomérique |
C[C@H]([C@H](C(C)C)O)C(=O)C |
SMILES |
CC(C)C(C(C)C(=O)C)O |
SMILES canonique |
CC(C)C(C(C)C(=O)C)O |
Synonymes |
2-Hexanone, 4-hydroxy-3,5-dimethyl-, [S-(R*,S*)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)

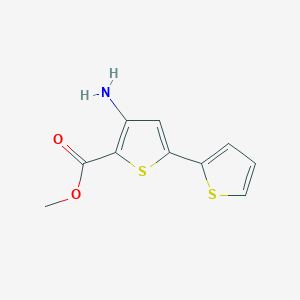
![1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B63184.png)
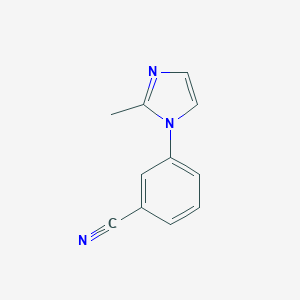
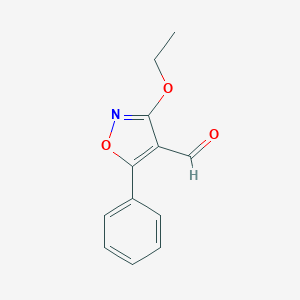

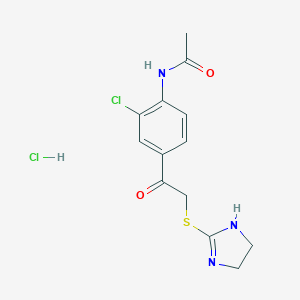
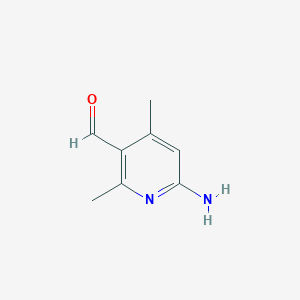


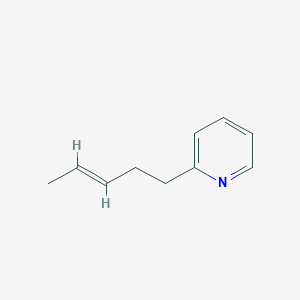
![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
![3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid](/img/structure/B63204.png)